2-Chloro-5-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine
Description
2-Chloro-5-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is a sulfonamide-functionalized pyridine derivative characterized by a 4,4-difluoropiperidine moiety attached via a sulfonyl linker. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the difluorinated piperidine contributes to metabolic stability and electronic modulation .
Properties
IUPAC Name |
2-chloro-5-(4,4-difluoropiperidin-1-yl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2O2S/c11-9-2-1-8(7-14-9)18(16,17)15-5-3-10(12,13)4-6-15/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKOHLSBIRWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its significance in pharmacology and medicinal chemistry.
- Molecular Formula : CHClFNOS
- Molecular Weight : 296.73 g/mol
- CAS Number : 2340293-43-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition or modulation of specific biological functions.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cell lines. A study involving various cancer cell lines reported that the compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase. The underlying mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
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Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound.
- Methodology : In vitro assays were conducted on human cancer cell lines (e.g., breast and lung cancer).
- Findings : The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 25 µM across different cell lines.
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Case Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial efficacy of the compound against various pathogens.
- Methodology : Disk diffusion method was employed against selected bacterial strains.
- Findings : The compound exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related pyridine derivatives (Table 1):
Key Observations :
- Fluorination at the piperidine ring enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
Physicochemical Properties
- Melting Points : Sulfonyl-containing compounds (e.g., 1d, 1e) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, while methyl-linked derivatives (e.g., 246.69 g/mol analog) have lower melting points .
- Solubility : The target compound’s sulfonyl group and fluorine atoms likely improve aqueous solubility compared to alkyl-sulfonyl analogs but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
